molecular formula C16H15N3O2 B10894801 5-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole

5-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B10894801
M. Wt: 281.31 g/mol
InChI Key: JCVJBNHCIDXFTQ-UHFFFAOYSA-N
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Description

5-METHYL-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE: is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes a benzisoxazole ring fused with a tetrahydro structure, and an oxadiazole ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized from carboxylic acids and amidoximes using dehydrative cyclization methods . The benzisoxazole ring can be formed through cyclization reactions involving ortho-substituted nitrobenzene derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents .

Medicine: The compound’s derivatives have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-METHYL-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE involves its interaction with specific molecular targets. The oxadiazole ring can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole

InChI

InChI=1S/C16H15N3O2/c1-10-7-8-13-12(9-10)14(19-21-13)16-18-17-15(20-16)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

JCVJBNHCIDXFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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